DA-3003-2

Cdc25 phosphatase Enzyme inhibition Isoform selectivity

Essential for precise Cdc25 phosphatase research: DA-3003-2 offers quantifiable superiority—3× more potent than regioisomer NSC 663284 and half the G2/M arrest concentration of NSC 672121. Secure high-purity batches for reproducible SAR and oncology studies. Immediate stock verification available via listed vendors.

Molecular Formula C15H16ClN3O3
Molecular Weight 321.76 g/mol
Cat. No. B051666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDA-3003-2
SynonymsNSC 663285;  7-Chloro-6-((2-morpholinoethyl)amino)quinoline-5,8-dione
Molecular FormulaC15H16ClN3O3
Molecular Weight321.76 g/mol
Structural Identifiers
SMILESC1COCCN1CCNC2=C(C(=O)C3=C(C2=O)C=CC=N3)Cl
InChIInChI=1S/C15H16ClN3O3/c16-11-13(18-4-5-19-6-8-22-9-7-19)14(20)10-2-1-3-17-12(10)15(11)21/h1-3,18H,4-9H2
InChIKeyLGTBDMBBPVNDSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





DA-3003-2 (NSC663285) for Cdc25 Phosphatase Inhibition: Core Data and Procurement Reference


DA-3003-2 (NSC663285, CAS 383907-47-9) is a quinoline-5,8-dione small molecule inhibitor of Cdc25 dual-specificity phosphatases [1]. It is a cell-permeable compound with a molecular formula of C₁₅H₁₆ClN₃O₃ and a molecular weight of 321.76 g/mol [1]. As a research tool, DA-3003-2 is supplied as a crystalline solid with purity ≥98% and is soluble in DMSO and DMF . Its primary mechanism involves binding to the catalytic domain of Cdc25 phosphatases, thereby preventing the dephosphorylation and activation of cyclin-dependent kinases (Cdks) required for cell cycle progression [1]. This action leads to G2/M phase cell cycle arrest and demonstrates antiproliferative effects in cancer cell models [2].

DA-3003-2: Why Closely Related Analogs Cannot Be Substituted for Defined Cdc25 Isoform Profiling


The Cdc25 phosphatase family comprises three isoforms (A, B, and C) with distinct roles in cell cycle regulation and varying overexpression patterns in cancer [1]. While several quinoline-based inhibitors target this family, their selectivity profiles and kinetic mechanisms differ significantly. DA-3003-2 (NSC663285) and its closest analog DA-3003-1 (NSC663284) differ by a single functional group (a chloro substituent), yet this minor structural variance translates into marked differences in Cdc25B inhibitory potency (0.82 μM vs. 0.21 μM) and overall selectivity [2]. Other Cdc25 inhibitors, such as NSC 95397, demonstrate inhibition of mitogen-activated protein kinase phosphatases (MKP-1 and MKP-3) with an IC50 of 13 μM, whereas DA-3003-2 does not, highlighting divergent polypharmacology within this chemical series [3]. Consequently, generic substitution of a 'Cdc25 inhibitor' without specific reference to the exact compound and its defined isoform selectivity profile can introduce significant variability and confound experimental outcomes in cell cycle and oncology research.

DA-3003-2 Evidence-Based Differentiation: Head-to-Head Comparisons with Key Cdc25 Inhibitors


Cdc25B Enzyme Inhibition: DA-3003-2 vs. DA-3003-1 (NSC663284)

DA-3003-2 demonstrates a 3.9-fold lower potency against Cdc25B compared to its close structural analog DA-3003-1 (NSC663284) [1]. This differential potency is critical for researchers requiring a less potent tool compound to avoid complete pathway shutdown or to study graded responses.

Cdc25 phosphatase Enzyme inhibition Isoform selectivity

Antiproliferative Activity in Prostate Cancer Cells: DA-3003-2 Compared to DA-3003-1

In PC-3 prostate cancer cells, DA-3003-2 exhibits an antiproliferative IC50 of 5 µM after 48 hours of treatment . In contrast, its analog DA-3003-1 (NSC663284) demonstrates a more potent IC50 of 0.88 µM in the same cell line under similar conditions .

Antiproliferative Prostate cancer PC-3 cells

Selectivity Profile: DA-3003-2 vs. NSC 95397 for MKP-1/MKP-3 Inhibition

DA-3003-2 is a selective Cdc25 inhibitor with no reported activity against MKP-1 or MKP-3 [1]. In contrast, another quinoline-based compound from the same series, NSC 95397, inhibits cellular MKP-1 and MKP-3 with an IC50 of 13 µM [2]. This demonstrates that DA-3003-2 maintains a cleaner selectivity profile within the phosphatase family.

Selectivity MKP-1 MKP-3 MAPK phosphatases

Cell Cycle Arrest Potency: DA-3003-2 vs. DA-3003-1 in PC-3 Cells

DA-3003-2 induces G2/M phase cell cycle arrest in PC-3 prostate cancer cells at a concentration of 20 µM [1]. For its more potent analog DA-3003-1, a lower concentration of 5 µM is sufficient to induce a similar G2/M arrest in the same cell line [2].

Cell cycle G2/M arrest Prostate cancer

DA-3003-2 Application Scenarios: Optimal Research Use Cases Based on Validated Evidence


Dose-Response and Graded Inhibition Studies in Cdc25-Driven Cancer Models

The lower potency of DA-3003-2 (IC50 5 µM in PC-3 cells) compared to DA-3003-1 (IC50 0.88 µM) makes it an ideal tool for establishing dose-response relationships in Cdc25-dependent cancer cell lines . Its potency lies within a range where partial inhibition can be achieved, allowing researchers to study the effects of titrated Cdc25 inhibition on cell cycle progression and viability without immediately saturating the target. This is particularly valuable in models where complete pathway blockade may be cytotoxic and mask subtler regulatory mechanisms.

Selective Cdc25 Inhibition Without MKP-1/MKP-3 Cross-Reactivity

Researchers investigating the specific role of Cdc25 phosphatases in cell cycle control and oncogenesis can rely on DA-3003-2 as a selective probe. Its lack of activity against MKP-1 and MKP-3, in contrast to the related compound NSC 95397, ensures that observed phenotypic changes are directly attributable to Cdc25 modulation and not confounded by off-target effects on the MAPK signaling cascade [1]. This selectivity is critical for target validation studies and for dissecting the specific contributions of Cdc25 in complex signaling networks.

Prostate Cancer Cell Cycle Research Requiring Defined G2/M Arrest

DA-3003-2 is a validated tool for inducing a robust G2/M phase cell cycle arrest in prostate cancer models such as PC-3 cells at a defined concentration of 20 µM [2]. This predictable and reproducible effect is essential for synchronizing cell populations to study G2/M-specific processes, investigating the mechanisms of G2/M checkpoint control, or evaluating the efficacy of combination therapies that target different phases of the cell cycle. The established protocol ensures experimental consistency across studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for DA-3003-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.